15-keto Latanoprost 15-keto Latanoprost Latanoprost is an F-series prostaglandin (PG) analog which has been approved for use as an ocular hypotensive drug. Oxidation of the C-15 hydroxyl group without isopropyl ester hydrolysis produces 15-keto latanoprost. 15-keto Latanoprost is a potential metabolite of latanoprost when administered to animals. 15-keto Latanoprost is also one of the common minor impurities found in commercial preparations of the bulk drug compound. Although much less potent that the parent compound latanoprost, 15-keto latanoprost still retains the ability to produce a small but measurable decrease (1 mm Hg) in the intraocular pressure of normal cynomolgus monkeys when administered at a dose of 1 µg/eye. 15-keto Latanoprost is also a miotic in the normal cat eye, causing an 8 mm reduction in pupillary diameter at 5 µg/eye. Again, this is not as potent as many other F-type PGs; for example, PGF2α will produce this degree of miosis at a dose of less than 1 µg/eye. Products of β-oxidation account for most of the metabolites of latanoprost recovered in plasma and urine. However, 15-keto latanoprost is a minor metabolite, and one which could be enhanced in situations where β-oxidation is reduced.
a metabolite of Latanoprost
Brand Name: Vulcanchem
CAS No.: 135646-98-9
VCID: VC21338475
InChI: InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,22-25,28-29H,4,9,12-18H2,1-2H3/b8-3-/t22-,23-,24+,25-/m1/s1
SMILES:
Molecular Formula: C26H38O5
Molecular Weight: 430.6 g/mol

15-keto Latanoprost

CAS No.: 135646-98-9

VCID: VC21338475

Molecular Formula: C26H38O5

Molecular Weight: 430.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

15-keto Latanoprost - 135646-98-9

Description

15-Keto Latanoprost is a derivative of latanoprost, a well-known prostaglandin analog used primarily in the treatment of glaucoma and ocular hypertension. The compound exists in two main forms: 15-Keto Latanoprost and 15-Keto Latanoprost Acid. The latter is often referred to as the free acid form, with a molecular formula of C23H32O5 and a molecular weight of approximately 388.5 g/mol .

Pharmacological Effects

15-Keto Latanoprost has been studied for its ocular hypotensive effects, which are similar to those of latanoprost. These effects are primarily due to its ability to reduce intraocular pressure (IOP) by increasing uveoscleral outflow without significantly affecting aqueous humor production or tonographic outflow facility .

Research Findings

Concentration of 15-Keto LatanoprostMaximum Reduction in IOP (mm Hg)Percentage Reduction
0.0001%3.0 ± 0.39%
0.001%7.6 ± 0.623%
0.01%6.3 ± 0.418%
Latanoprost 0.005%6.6 ± 0.620%

These findings indicate that 15-Keto Latanoprost is effective at reducing IOP in glaucomatous monkey eyes, with the 0.001% concentration showing effects comparable to or greater than 0.005% latanoprost at some time points .

Comparison with Latanoprost

  • Mechanism of Action: Both compounds primarily increase uveoscleral outflow to reduce IOP.

  • Efficacy: 15-Keto Latanoprost at 0.001% concentration has shown efficacy comparable to or greater than 0.005% latanoprost in some studies .

  • Side Effects: While specific side effects of 15-Keto Latanoprost are not extensively documented, prostaglandin analogs generally can cause changes in iris pigmentation, eyelash growth, and ocular discomfort.

Availability and Use

15-Keto Latanoprost Acid is available as a pharmaceutical standard for research purposes. It is made to order and has a short shelf life, requiring storage at -20°C . The compound is not commercially available for therapeutic use and is primarily used in research settings to study its pharmacological effects.

CAS No. 135646-98-9
Product Name 15-keto Latanoprost
Molecular Formula C26H38O5
Molecular Weight 430.6 g/mol
IUPAC Name propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoate
Standard InChI InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,22-25,28-29H,4,9,12-18H2,1-2H3/b8-3-/t22-,23-,24+,25-/m1/s1
Standard InChIKey DKYCMQSMHPIBBZ-VIZYZFHWSA-N
Isomeric SMILES CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCC2=CC=CC=C2)O)O
Canonical SMILES CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(=O)CCC2=CC=CC=C2)O)O
Purity > 95%
Quantity Milligrams-Grams
Synonyms (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]-5-heptenoic Acid 1-Methylethyl Ester; [1R-[1α(Z),2β,3α,5α]]-7-[3,5-Dihydroxy-2-(3-oxo- 5-phenylpentyl)cyclopentyl]-5-heptenoic Acid 1-Methylethyl Ester;
PubChem Compound 9867370
Last Modified Aug 15 2023

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